molecular formula C19H36O2 B591306 Methyl oleate-d3 CAS No. 20960-67-2

Methyl oleate-d3

Cat. No.: B591306
CAS No.: 20960-67-2
M. Wt: 299.513
InChI Key: QYDYPVFESGNLHU-OEZTXSLXSA-N
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Description

Methyl oleate-d3 is a deuterated form of methyl oleate, which is an ester of oleic acid. Oleic acid is a naturally occurring fatty acid found in various animal and vegetable fats and oils. This compound is used as a tracer in scientific research due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This substitution allows for the tracking of the compound in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl oleate-d3 can be synthesized through the esterification of deuterated oleic acid with methanol-d4. The reaction typically involves the use of a catalyst such as methanesulfonic acid or sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to around 140°C under a pressure of 0.7 MPa. After the reaction is complete, the product is purified through distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure the efficient production of the compound. The catalysts used in the reaction can be recycled to reduce costs and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl oleate-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated products.

    Reduction: The compound can be reduced to form saturated esters using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and catalysts such as titanium dioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: Epoxides, hydroxylated esters.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl oleate-d3 involves its incorporation into chemical and biological systems where it undergoes various transformations. In chemical reactions, the deuterium atoms in this compound act as tracers, allowing researchers to track the movement and transformation of the compound. In biological systems, this compound is metabolized similarly to non-deuterated methyl oleate, but the presence of deuterium allows for precise tracking using techniques such as mass spectrometry .

Comparison with Similar Compounds

Methyl oleate-d3 is similar to other deuterated fatty acid esters, such as:

    Methyl linoleate-d3: Another deuterated ester used in similar applications but derived from linoleic acid.

    Methyl stearate-d3: A saturated deuterated ester used in studies of saturated fatty acid metabolism.

Uniqueness

This compound is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to saturated esters like methyl stearate-d3. Its deuterated form provides a distinct advantage in research applications, enabling precise tracking and analysis of its behavior in various systems .

Properties

CAS No.

20960-67-2

Molecular Formula

C19H36O2

Molecular Weight

299.513

IUPAC Name

trideuteriomethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3

InChI Key

QYDYPVFESGNLHU-OEZTXSLXSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Synonyms

(9Z)-9-Octadecenoic acid methyl ester-d3;  (Z)-9-Octadecenoic acid methyl ester-d3;  (Z)-9-Octadecenoic acid methyl ester-d3;  ADJ 100-d3;  Agnique ME 181U-d3;  Agrique ME 181-1-d3;  Amesolv CME-d3;  CE 1897-d3;  Carolube 1885-d3;  Edenor Me 90/95V-d3;  Edenor

Origin of Product

United States

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